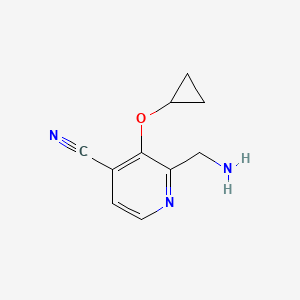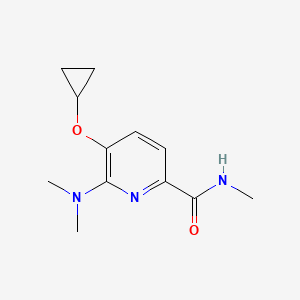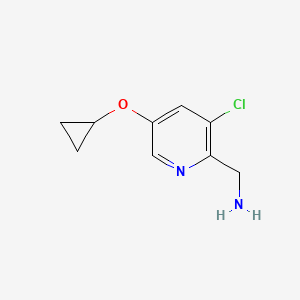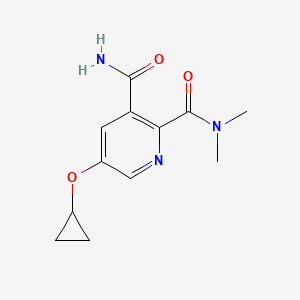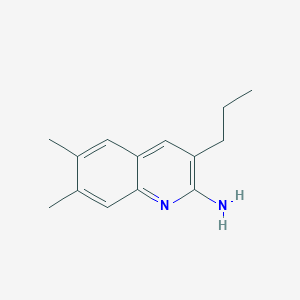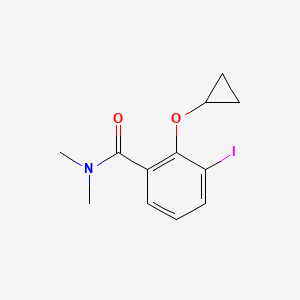
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14INO2 It is a derivative of benzamide, featuring a cyclopropoxy group and an iodine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide typically involves the iodination of a benzamide derivative followed by the introduction of the cyclopropoxy group. One common method includes the following steps:
Iodination: The starting material, a benzamide derivative, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the benzene ring.
Cyclopropoxylation: The iodinated intermediate is then reacted with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Cyclopropoxy-3-iodo-N,N-dimethylaniline: Similar structure but with an aniline group instead of a benzamide group.
2-Cyclopropoxy-3-iodo-N-methylbenzamide: Similar structure but with a single methyl group on the nitrogen atom.
2-Cyclopropoxy-3-iodobenzamide: Similar structure but without the dimethyl groups on the nitrogen atom.
Uniqueness
2-Cyclopropoxy-3-iodo-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzene ring, along with the dimethyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H14INO2 |
|---|---|
分子量 |
331.15 g/mol |
IUPAC 名称 |
2-cyclopropyloxy-3-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14INO2/c1-14(2)12(15)9-4-3-5-10(13)11(9)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
FSCADFILVFVUBH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)I)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


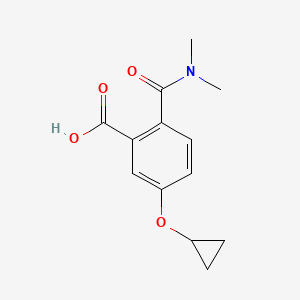
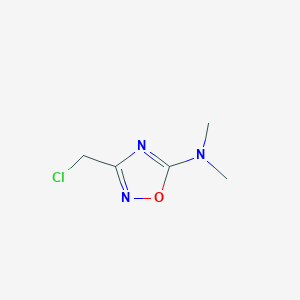

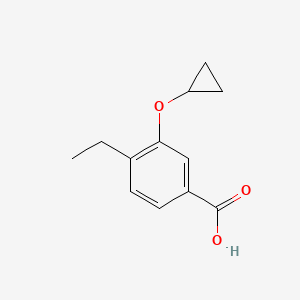
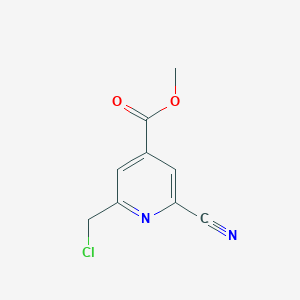
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
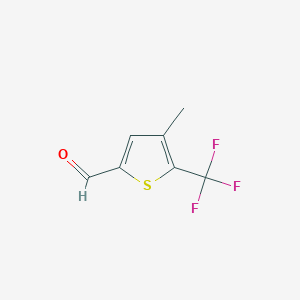
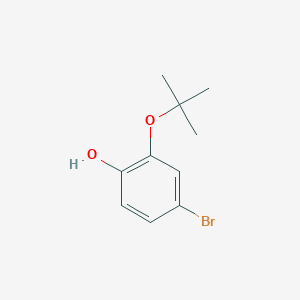
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
